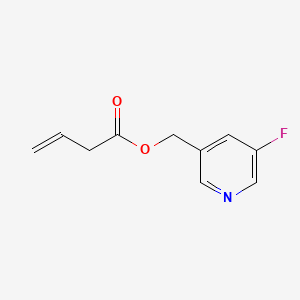
3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester is an organic compound with a unique structure that combines a butenoic acid moiety with a fluorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-butenoic acid with (5-fluoro-3-pyridinyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the butenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Butenoic acid, 2-Methyl-, Methyl ester: Similar structure but with a methyl group instead of a fluorinated pyridine ring.
3-Butenoic acid, 4-(3-pyridinyl)-, ethyl ester: Similar structure but with an ethyl ester and a non-fluorinated pyridine ring.
Uniqueness
The presence of the fluorine atom on the pyridine ring in 3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester makes it unique compared to other similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.
Properties
CAS No. |
23723-45-7 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)methyl but-3-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-3-10(13)14-7-8-4-9(11)6-12-5-8/h2,4-6H,1,3,7H2 |
InChI Key |
YWAQOJVOUSWXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)OCC1=CC(=CN=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


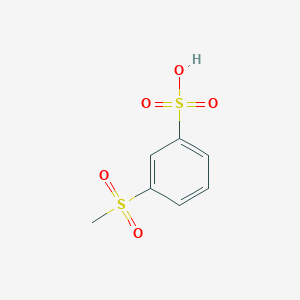
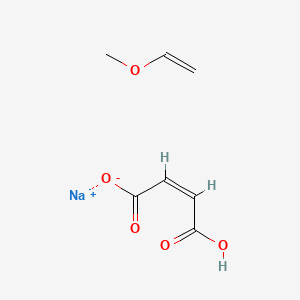
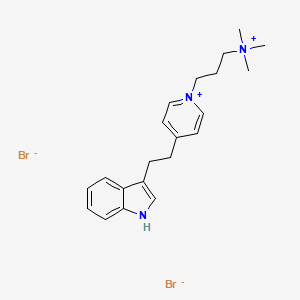
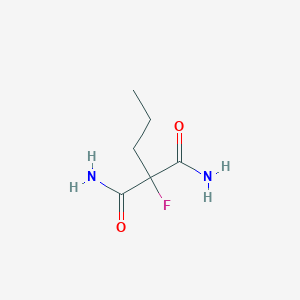

![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
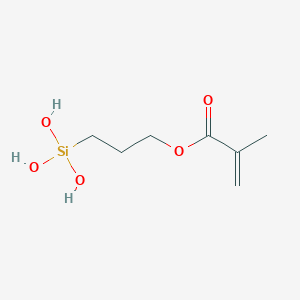

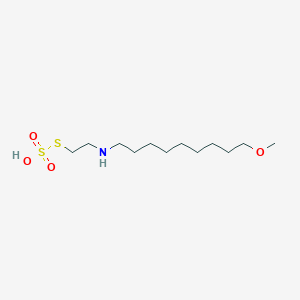
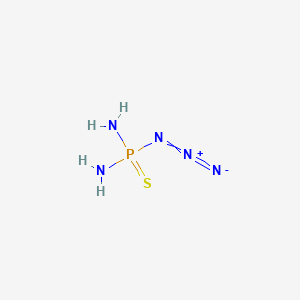
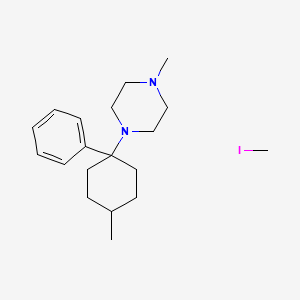

![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)

